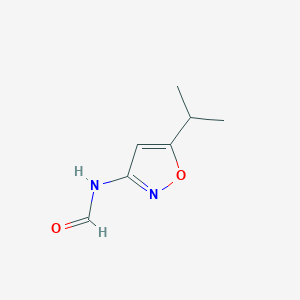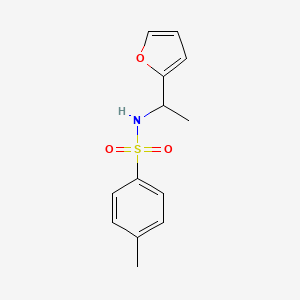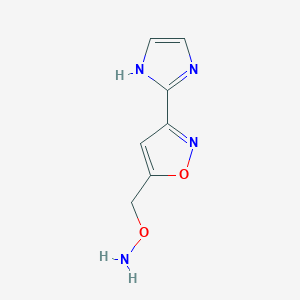
O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine is a compound that features both imidazole and isoxazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities The imidazole ring is a five-membered ring containing two nitrogen atoms, while the isoxazole ring is a five-membered ring with one nitrogen and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method for synthesizing imidazole derivatives involves the cyclization of amido-nitriles under mild conditions . For the isoxazole ring, a catalyst-free and microwave-assisted one-pot method can be employed, starting from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole or isoxazole derivatives.
Applications De Recherche Scientifique
O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The isoxazole ring can interact with various biological receptors, modulating their function. These interactions can lead to the compound’s observed biological effects, such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are known for their antimicrobial properties.
Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid, which have been studied for their anti-inflammatory and anticancer activities.
Uniqueness
O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine is unique due to the combination of both imidazole and isoxazole rings in a single molecule. This dual functionality can lead to enhanced biological activity and the potential for multiple applications in various fields.
Propriétés
Formule moléculaire |
C7H8N4O2 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
O-[[3-(1H-imidazol-2-yl)-1,2-oxazol-5-yl]methyl]hydroxylamine |
InChI |
InChI=1S/C7H8N4O2/c8-12-4-5-3-6(11-13-5)7-9-1-2-10-7/h1-3H,4,8H2,(H,9,10) |
Clé InChI |
GZAAVMHJGMJUSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)C2=NOC(=C2)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Furan-2-yl)-2-methylphenyl]methanol](/img/structure/B12884979.png)
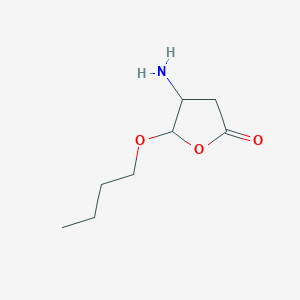
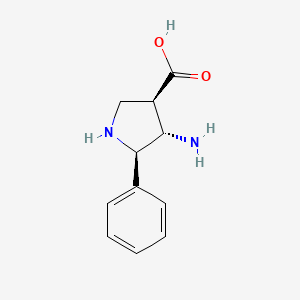

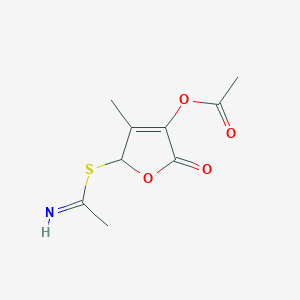
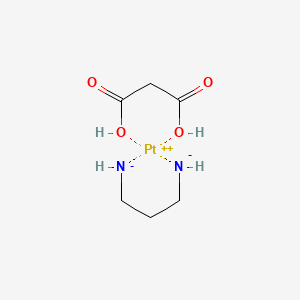
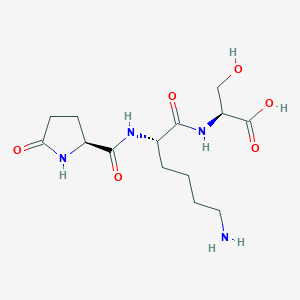
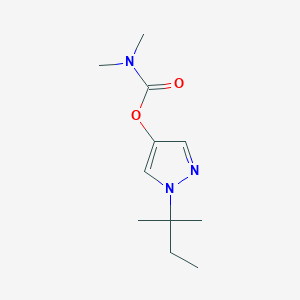
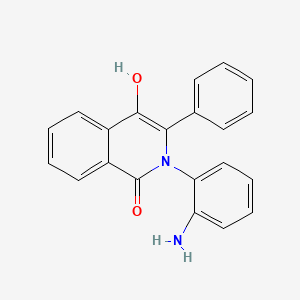

![2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile](/img/structure/B12885059.png)
